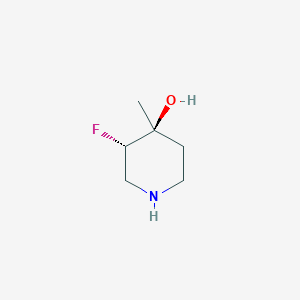
trans-3-Fluoro-4-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Fluoro-4-methylpiperidin-4-ol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position of the piperidine ring, along with a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-ol typically involves the use of starting materials such as 4-methylpiperidine and fluorinating agents. One common method involves the fluorination of 4-methylpiperidine using a fluorinating reagent like Selectfluor. The reaction is carried out under controlled conditions to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-3-Fluoro-4-methylpiperidin-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydroxyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Trans-3-Fluoro-4-methylpiperidin-4-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It serves as a model compound for investigating the interactions of fluorinated piperidines with biological targets.
Medicine: this compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the synthesis of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes. The hydroxyl group at the fourth position may participate in hydrogen bonding interactions, further influencing the compound’s biological activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
3-Fluoropiperidine: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylpiperidine: Lacks the fluorine and hydroxyl groups.
4-Hydroxypiperidine: Lacks the fluorine and methyl groups.
Uniqueness: Trans-3-Fluoro-4-methylpiperidin-4-ol is unique due to the simultaneous presence of fluorine, methyl, and hydroxyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
RTWXDUHAJIXSQL-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@]1(CCNC[C@@H]1F)O |
Canonical SMILES |
CC1(CCNCC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)
![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)
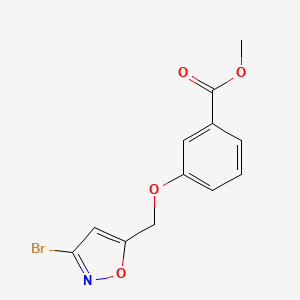
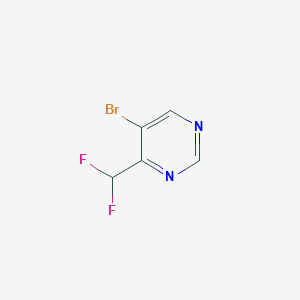
![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)
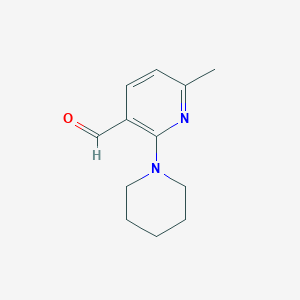

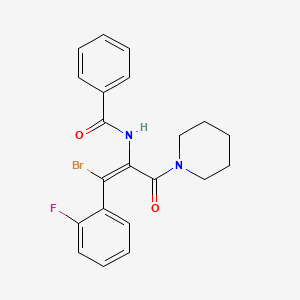
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)
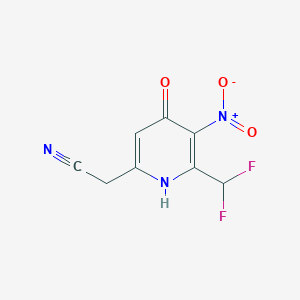
![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)
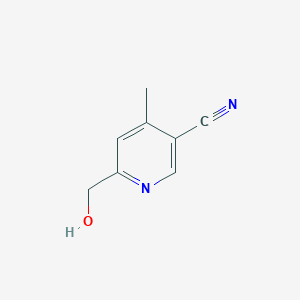
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)
